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Compound of Interest

Compound Name: MY17

Cat. No.: B15581785 Get Quote

Disclaimer: Initial searches for a selective mTOR inhibitor specifically named "MY17" did not

yield a clearly identifiable, single compound with sufficient public data for a technical

whitepaper. However, the compound AZD8055, referenced in some literature as R17, is a well-

characterized, potent, and selective mTOR inhibitor that aligns with the core request. This

guide will focus on AZD8055 as a representative example of a second-generation, ATP-

competitive mTOR inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates

signals from growth factors and nutrients to regulate cell growth, proliferation, and survival.[1]

[2] It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[3][4] While

first-generation allosteric inhibitors like rapamycin only partially inhibit mTORC1, second-

generation ATP-competitive inhibitors have been developed to target the kinase domain

directly, thereby inhibiting both mTORC1 and mTORC2 for a more comprehensive pathway

blockade.[4][5]

AZD8055 is a potent, selective, and orally bioavailable small molecule that acts as an ATP-

competitive inhibitor of mTOR kinase.[3][4] It effectively inhibits both mTORC1 and mTORC2,

leading to the suppression of downstream signaling, inhibition of cell proliferation, and induction

of autophagy.[4][6] With high selectivity against other kinases, particularly class I PI3K
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isoforms, AZD8055 serves as a valuable tool for studying the mTOR pathway and as a

candidate for therapeutic development.[4][7]

Mechanism of Action
AZD8055 exerts its function by directly competing with ATP at the catalytic site of the mTOR

kinase domain.[4][8] This mechanism allows it to inhibit the kinase activity of both mTORC1

and mTORC2 complexes.[3]

mTORC1 Inhibition: By inhibiting mTORC1, AZD8055 prevents the phosphorylation of its key

downstream substrates, including ribosomal protein S6 kinase (p70S6K) and eukaryotic

initiation factor 4E-binding protein 1 (4E-BP1).[4] This leads to a reduction in protein

synthesis and cap-dependent translation.[4][9] Notably, AZD8055 inhibits the rapamycin-

resistant phosphorylation sites (Thr37/46) on 4E-BP1.[4]

mTORC2 Inhibition: Unlike rapamycin and its analogs (rapalogs), AZD8055 also inhibits

mTORC2 activity. This prevents the phosphorylation of Akt at Serine 473 (Ser473), a key

event for full Akt activation.[3][4] Blocking this pathway avoids the feedback activation of Akt

that is often observed with rapalog-based therapies.[10]

The dual inhibition of mTORC1 and mTORC2 results in a broad suppression of the mTOR

signaling network, leading to cell cycle arrest, apoptosis, and potent antitumor activity.[1][6]
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Caption: AZD8055 ATP-competitively inhibits both mTORC1 and mTORC2 complexes.
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Quantitative Data
Biochemical Activity & Selectivity
AZD8055 is a highly potent inhibitor of mTOR kinase. Its selectivity is a key feature,

demonstrating minimal activity against the closely related class I PI3K isoforms and a wide

panel of other kinases.[4]

Target Assay Type IC50 (nM)
Selectivity vs.
mTOR

Reference

mTOR (native

enzyme)

ELISA-based

kinase assay
0.8 ± 0.2 - [3]

mTOR

(recombinant)
Kinase Assay 0.13 ± 0.05 - [2]

PI3Kα Kinase Assay >1,000 ~1,000-fold [4][11]

PI3Kβ Kinase Assay >1,000 ~1,000-fold [11]

PI3Kγ Kinase Assay >1,000 ~1,000-fold [11]

PI3Kδ Kinase Assay >1,000 ~1,000-fold [11]

DNA-PK Kinase Assay >1,000 ~1,000-fold [11]

ATM Kinase Assay >1,000 ~1,000-fold [11]

Panel of 260

Kinases
Various

No significant

activity at 10 µM
High [4]

In Vitro Antiproliferative Activity
AZD8055 demonstrates potent, dose-dependent inhibition of cell growth across a diverse

range of human cancer cell lines.
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Cell Line Cancer Type IC50 (nM) Reference

H838 Lung Carcinoma 20 [11]

A549 Lung Carcinoma 50 [11]

U87MG Glioblastoma 53 [11]

A-375 Melanoma 120 [2]

MDA-MB-468 Breast Cancer 8 [11]

BT474c Breast Cancer 19 [7]

PC3 Prostate Cancer - [11]

LoVo Colon Cancer - [11]

SW620 Colon Cancer - [11]

PPTP Panel
Pediatric Cancers

(Median)
24.7 [12]

In Vivo Antitumor Efficacy
Oral administration of AZD8055 leads to significant, dose-dependent tumor growth inhibition in

various xenograft models.

Xenograft
Model

Cancer Type
Dosing
Schedule

Tumor Growth
Inhibition (TGI)

Reference

U87-MG Glioblastoma
5 mg/kg, BID, 10

days
48% [3]

U87-MG Glioblastoma
10 mg/kg, BID,

10 days
77% [3]

U87-MG Glioblastoma
20 mg/kg, QD,

10 days
85% [3]

PTEN+/

−LKB1+/hypo
B-cell Lymphoma

5 mg/kg, BID

(with SAHA)
Complete TGI [11]
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Phase I Clinical Trial & Pharmacokinetics
A Phase I study in patients with advanced solid tumors established the safety profile and

pharmacokinetic parameters of AZD8055.

Parameter Value Reference

Maximum Tolerated Dose

(MTD)
90 mg BID (twice daily) [10][13]

Dose-Limiting Toxicities
Grade 3 reversible rises in

transaminases
[13]

Time to Max Concentration

(tmax)
~0.5 hours [10][13]

Elimination Half-life (t1/2) ~2.4 - 2.7 hours [5][10]

Route of Administration Oral [3]

Experimental Protocols
mTOR Kinase Inhibition Assay (ELISA-based)
This protocol describes the measurement of AZD8055's inhibitory activity on native mTOR

immunoprecipitated from cells.

Cell Lysis: HeLa cells are cultured to ~80% confluency, harvested, and lysed in a buffer

containing protease and phosphatase inhibitors.

Immunoprecipitation: The cell lysate is clarified by centrifugation. The supernatant is

incubated with an anti-mTOR antibody overnight at 4°C, followed by incubation with Protein

A/G beads to capture the mTOR complexes.

Kinase Reaction: The immunoprecipitated mTOR beads are washed and resuspended in a

kinase buffer. The reaction is initiated by adding ATP and a substrate (e.g., recombinant,

inactive S6K1). The mixture is incubated at 30°C for a specified time.

ELISA Detection: The reaction mixture is transferred to an ELISA plate pre-coated with an

antibody against the substrate (S6K1). The phosphorylated substrate is detected using a
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phospho-specific primary antibody (e.g., anti-phospho-S6K1 Thr389) and a horseradish

peroxidase (HRP)-conjugated secondary antibody.

Data Analysis: The signal is developed using a colorimetric HRP substrate and read on a

plate reader. IC50 values are calculated by plotting the percentage of inhibition against a log

scale of AZD8055 concentrations.

Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of AZD8055 on the viability and proliferation of cancer cell

lines.[6]

Cell Plating: Cells (e.g., Hep-2) are seeded into 96-well plates at a density of 5x10³ cells per

well and allowed to adhere overnight.[6]

Compound Treatment: Cells are treated with a serial dilution of AZD8055 (e.g., 0.8 to 260

µg/L) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[6]

MTT Incubation: After the treatment period, 10 µl of MTT reagent (1 mg/ml) is added to each

well, and the plate is incubated at 37°C for 4 hours.[6]

Formazan Solubilization: The media is carefully removed, and 100 µL of DMSO is added to

each well to dissolve the formazan crystals.[6]

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated

control cells. IC50 values are determined using non-linear regression analysis.

Western Blotting for Phospho-protein Analysis
This protocol is used to assess the inhibition of mTORC1 and mTORC2 downstream signaling.

[14]

1. Cell Culture
& Treatment

2. Cell Lysis &
Protein Quantification

3. SDS-PAGE &
Protein Transfer 4. Membrane Blocking 5. Primary Antibody

Incubation (p-Akt, p-S6)
6. Secondary Antibody

Incubation (HRP)
7. Chemiluminescent

Detection
8. Imaging &
Data Analysis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3931586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3931586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3853277/
https://www.benchchem.com/product/b15581785?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Standard workflow for Western blot analysis of mTOR pathway modulation.

Sample Preparation: Cells are treated with various concentrations of AZD8055 for a defined

period (e.g., 2 hours). After treatment, cells are washed with ice-cold PBS and lysed on ice

with RIPA buffer supplemented with protease and phosphatase inhibitors. Protein

concentration is determined using a BCA assay.

SDS-PAGE: Equal amounts of protein (20-40 µg) are denatured, loaded onto a

polyacrylamide gel, and separated by size via electrophoresis.

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose

membrane.

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g.,

5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies

specific for the proteins of interest (e.g., phospho-Akt (Ser473), phospho-S6, total Akt, total

S6, and a loading control like β-actin).[14]

Washing and Secondary Antibody: The membrane is washed with TBST and then incubated

with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: After final washes, the membrane is incubated with an enhanced

chemiluminescence (ECL) substrate, and the signal is captured using an imaging system.

Analysis: Band intensities are quantified using densitometry software. Phospho-protein

levels are normalized to their respective total protein levels.

Conclusion
AZD8055 is a highly potent and selective ATP-competitive inhibitor of mTOR, effectively

targeting both mTORC1 and mTORC2 complexes. Its ability to overcome the limitations of first-

generation rapalogs, such as incomplete mTORC1 inhibition and feedback activation of Akt,

makes it a powerful research tool and a prototype for second-generation mTOR-targeted

therapies. The comprehensive data from biochemical, in vitro, and in vivo studies confirm its

mechanism of action and demonstrate significant antitumor activity across a range of cancer
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models. While clinical development has faced challenges, the technical profile of AZD8055

provides a robust foundation for understanding the biological consequences of dual mTORC1/2

inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [AZD8055: A Technical Guide to a Selective, ATP-
Competitive mTOR Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15581785#my17-as-a-selective-mtor-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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